1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a chemical compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-bis(trifluoromethylthio)benzene with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiourea: Shares the trifluoromethylphenyl motif but differs in the functional groups attached to the phenyl ring.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Contains the same trifluoromethylphenyl group but has an ethanol moiety instead of a bromopropanone.
Uniqueness
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of both trifluoromethylthio groups and a bromopropanone moiety, which confer distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C11H7BrF6OS2 |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c12-2-1-9(19)6-3-7(20-10(13,14)15)5-8(4-6)21-11(16,17)18/h3-5H,1-2H2 |
InChI Key |
NYIVKXKJTUAZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)CCBr |
Origin of Product |
United States |
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